molecular formula C17H19NO2 B14463961 [4-(Dimethylamino)-2-methylphenyl](4-methoxyphenyl)methanone CAS No. 65786-57-4

[4-(Dimethylamino)-2-methylphenyl](4-methoxyphenyl)methanone

Katalognummer: B14463961
CAS-Nummer: 65786-57-4
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: ZPDPIPWNPGYWOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-2-methylphenylmethanone is an organic compound with the molecular formula C16H17NO. This compound is known for its unique chemical structure, which includes a dimethylamino group, a methyl group, and a methoxyphenyl group attached to a methanone core. It is used in various scientific research applications due to its distinct properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylphenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of 4-(Dimethylamino)-2-methylphenylmethanone on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-2-methylphenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-2-methylphenylmethanone is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-2-methylphenylmethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Dimethylamino)-2-methylphenylmethanone is unique due to the presence of both a dimethylamino group and a methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .

Eigenschaften

CAS-Nummer

65786-57-4

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

[4-(dimethylamino)-2-methylphenyl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H19NO2/c1-12-11-14(18(2)3)7-10-16(12)17(19)13-5-8-15(20-4)9-6-13/h5-11H,1-4H3

InChI-Schlüssel

ZPDPIPWNPGYWOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N(C)C)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.